molecular formula C23H25NO6S B11152975 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11152975
M. Wt: 443.5 g/mol
InChI Key: TZGIIMFWLXQLBG-UHFFFAOYSA-N
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Description

4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the ethyl and methyl groups. The final step involves the attachment of the 2-(4-methylbenzenesulfonamido)butanoate moiety.

    Preparation of Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.

    Attachment of 2-(4-Methylbenzenesulfonamido)butanoate Moiety: This step involves the reaction of the coumarin derivative with 2-(4-methylbenzenesulfonamido)butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the coumarin core.

    Reduction: Reduced forms of the coumarin core and sulfonamide group.

    Substitution: Substituted derivatives with various functional groups attached to the sulfonamide moiety.

Scientific Research Applications

4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with various molecular targets and pathways. The coumarin core is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. The sulfonamide group can interact with bacterial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antimicrobial properties.

Uniqueness

4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to the combination of the coumarin core and the sulfonamide group, which provides a synergistic effect in terms of biological activity. This makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-5-16-13-21(25)29-19-11-15(4)12-20(22(16)19)30-23(26)18(6-2)24-31(27,28)17-9-7-14(3)8-10-17/h7-13,18,24H,5-6H2,1-4H3

InChI Key

TZGIIMFWLXQLBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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